(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate
Description
The compound "(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate" is a synthetic organic molecule featuring a hybrid structure combining indole, benzofuran, and cyclopropane moieties. The ethyl and methoxy substituents on the indole ring may enhance lipophilicity, while the cyclopropane ester could influence metabolic stability.
Properties
Molecular Formula |
C25H23NO5 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate |
InChI |
InChI=1S/C25H23NO5/c1-4-26-13-16(19-12-17(29-3)7-9-20(19)26)11-22-23(27)18-8-10-21(14(2)24(18)30-22)31-25(28)15-5-6-15/h7-13,15H,4-6H2,1-3H3/b22-11+ |
InChI Key |
FPZPUXCGPRAREW-SSDVNMTOSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5CC5)C |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5CC5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate typically involves multi-step organic reactions. The starting materials often include 1-ethyl-5-methoxyindole, 7-methyl-3-oxo-2,3-dihydro-1-benzofuran, and cyclopropanecarboxylic acid derivatives. Key steps in the synthesis may include:
Condensation Reactions: Formation of the indole-benzofuran linkage through condensation reactions under acidic or basic conditions.
Cyclopropanation: Introduction of the cyclopropane ring using reagents such as diazomethane or cyclopropanecarboxylic acid derivatives.
Methoxylation: Introduction of the methoxy group using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Methylating Agents: Dimethyl sulfate, methyl iodide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its indole moiety is known for its presence in many bioactive compounds.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific biological pathways. The compound’s structure may allow it to interact with various enzymes and receptors.
Industry
In material science, the compound can be used to develop new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole and benzofuran moieties may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Indole derivatives: Common in pharmaceuticals (e.g., serotonin receptor modulators).
Benzofuran derivatives: Found in antiviral and anticancer agents. The 3-oxo-2,3-dihydrobenzofuran core may confer rigidity, affecting target selectivity compared to non-ketonic benzofurans .
Cyclopropane-containing esters : Cyclopropane rings are often used to enhance metabolic resistance. This ester’s placement on the benzofuran ring may influence hydrolysis rates relative to aliphatic esters .
Hypothetical Bioactivity and Limitations
- gigantea extracts). However, the compound’s synthetic complexity may limit its utility in agrochemicals compared to natural extracts .
- Cell culture interactions : Cyclopropane esters in PEGDA-based hydrogels (as in ) improve material stability. This compound’s ester group might similarly resist enzymatic degradation in 3D culture systems, though cytotoxicity risks remain unstudied .
Data Table: Theoretical Comparison with Analogues
| Property | Target Compound | Indole Derivatives (e.g., Tryptophan) | Benzofuran Derivatives (e.g., Psoralen) | Cyclopropane Esters (e.g., CPA) |
|---|---|---|---|---|
| Lipophilicity (LogP) | Estimated >3 (high) | ~1.5–2.5 | ~2.0–3.0 | ~1.8–2.5 |
| Metabolic Stability | Likely high (cyclopropane) | Low (prone to oxidation) | Moderate | High |
| Bioactivity Hypothesis | Anticancer/antiviral | Neurotransmitter modulation | Phototherapy agents | Metabolic inhibitors |
| Synthetic Complexity | High | Low–Moderate | Moderate | Moderate–High |
Biological Activity
The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate is a complex organic molecule that features a unique combination of structural elements, including an indole moiety and a benzofuran core. These components suggest potential biological activities that warrant detailed investigation.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 455.48 g/mol. The presence of functional groups such as methoxy, cyclopropane, and carbonyls contributes to its reactivity and potential interactions in biological systems.
Biological Activity Overview
Research indicates that compounds with similar frameworks exhibit diverse pharmacological effects. The biological activities associated with this compound include:
- Antimicrobial Activity : Indole derivatives have been reported to possess significant antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria.
- Anticancer Effects : Certain benzofuran derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Properties : The structural features suggest potential anti-inflammatory effects, which are common in compounds containing indole and benzofuran moieties.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, influencing their activity and triggering downstream biochemical pathways. This mechanism can modulate various cellular functions, leading to the observed therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Studies : Research has shown that derivatives of indole and benzofuran exhibit antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. For example, compounds similar in structure to the target compound demonstrated minimum inhibitory concentrations (MIC) ranging from 20–40 µM against S. aureus .
- Anticancer Research : In vitro studies on related indole derivatives have revealed their potential to inhibit tumor growth in various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Compounds with similar structural motifs have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation markers in animal models .
Comparative Analysis Table
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methoxyindole | Indole ring with methoxy substitution | Antidepressant, antioxidant |
| Benzofuran derivatives | Benzofuran core | Antimicrobial, anti-inflammatory |
| Indoleacetic acid | Indole ring with carboxylic acid | Plant growth regulator |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer :
- Synthetic Routes : Utilize palladium-catalyzed reductive cyclization (as demonstrated for structurally similar indole derivatives) to assemble the indole-benzofuran core . For the cyclopropane ester moiety, employ a Corey-Chaykovsky reaction with dimethylsulfoxonium methylide under anhydrous conditions .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters such as temperature (60–80°C for cyclization) and catalyst loading (5–10 mol% Pd(OAc)₂). A fractional factorial design can identify critical variables (e.g., solvent polarity, base strength) affecting yield .
- Data Table :
| Step | Reaction Type | Catalyst/Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization | Pd(OAc)₂, HCO₂H | 80 | 65–70 |
| 2 | Esterification | DCC, DMAP | 25 | 85–90 |
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous indole-benzofuran derivatives (e.g., δ 7.2–7.8 ppm for indole protons; δ 160–170 ppm for carbonyl carbons) . Use 2D experiments (COSY, HSQC) to resolve overlapping signals in the cyclopropane region.
- IR Spectroscopy : Validate ester (C=O stretch ~1720 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 478.1784 (calculated for C₂₇H₂₇NO₆).
Q. What experimental protocols ensure stability during storage and handling?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the methylidene group. Use amber vials to block UV-induced degradation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed ester) should be <5% .
Advanced Research Questions
Q. How can computational chemistry (DFT, MD simulations) predict the compound’s reactivity and intermolecular interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., cyclopropane ring strain). Calculate Fukui indices to predict nucleophilic attack regions .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model aggregation behavior. Use GROMACS with OPLS-AA force fields .
- Data Table :
| Parameter | Value (DFT) | Experimental (XRD) |
|---|---|---|
| C=O bond length | 1.21 Å | 1.23 Å |
| Dihedral angle | 172° | 168° |
Q. What mechanistic insights explain contradictions in catalytic efficiency during synthesis?
- Methodological Answer :
- Contradiction Analysis : If Pd catalysts show inconsistent activity, perform XPS to check for Pd(0) nanoparticle formation, which deactivates the catalyst. Use additives (e.g., PPh₃) to stabilize Pd(II) .
- Kinetic Studies : Employ stopped-flow UV-Vis to measure rate constants for cyclopropane ring closure. A sigmoidal profile suggests autocatalysis .
Q. How can environmental fate studies be designed to assess degradation pathways in aqueous systems?
- Methodological Answer :
- Experimental Design : Use LC-HRMS/MS to identify transformation products in simulated wastewater. Spike samples at 1 µM and monitor over 72 hours under UV light (λ = 254 nm) .
- Controls : Include dark controls and abiotic (sterilized) samples to distinguish photolytic vs. microbial degradation .
- Key Metrics : Half-life (t₁/₂), quantum yield (Φ), and EC₅₀ for toxicity assessment of degradation byproducts.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
